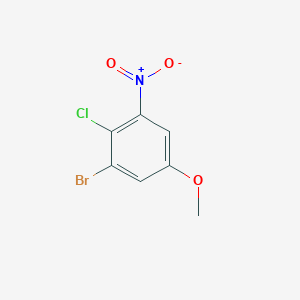

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGALCFNGQFRMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-18-6 | |

| Record name | 1-bromo-2-chloro-5-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene, a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Given the limited publicly available data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and spectral characteristics. Safety and handling protocols are also outlined based on data from structurally related compounds. This document serves as a foundational resource for researchers interested in exploring the utility of this versatile chemical building block.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic compound featuring a bromine atom, a chlorine atom, a methoxy group, and a nitro group attached to a benzene ring. The specific arrangement of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (methoxy) creates a unique electronic profile that dictates its reactivity.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemScene |

| CAS Number | 1263376-18-6 | ChemScene[1] |

| Molecular Formula | C₇H₅BrClNO₃ | ChemScene[1] |

| Molecular Weight | 266.48 g/mol | ChemScene[1] |

| SMILES | COC1=CC(=C(C(=C1)Br)Cl)[O-] | PubChemLite[2] |

| InChIKey | AGALCFNGQFRMIE-UHFFFAOYSA-N | PubChemLite[2] |

Physicochemical and Predicted Properties

| Property | Predicted Value | Source |

| XlogP | 3.0 | PubChemLite[2] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

These predicted values suggest that the compound possesses moderate lipophilicity and a polar surface area comparable to many drug-like molecules. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solubility in various solvents.

Proposed Synthesis and Reaction Principles

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nitroaromatics. The most logical approach would involve the nitration of a suitable precursor.

Retrosynthetic Analysis

A logical precursor for the synthesis of this compound is 1-bromo-2-chloro-5-methoxybenzene. The synthesis would then involve a regioselective nitration step.

Caption: Retrosynthetic approach for the target compound.

Proposed Experimental Protocol: Electrophilic Nitration

This protocol is a generalized procedure and would require optimization for this specific substrate.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2, depending on the desired reactivity.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve 1-Bromo-2-chloro-5-methoxybenzene in a suitable inert solvent, such as dichloromethane or chloroform. Cool this solution to 0-5 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. Maintain the reaction temperature below 10 °C to minimize the formation of side products. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. The organic layer should be separated. The aqueous layer is then extracted with the same organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration, which could lead to the formation of dinitro compounds[3].

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: The slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and the temperature is well-controlled, enhancing the selectivity of the reaction.

Predicted Reactivity and Potential Applications

The reactivity of this compound is governed by its substituent groups. This substitution pattern makes it a valuable intermediate for introducing a complex array of functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the chloro or bromo groups by various nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond will depend on the specific reaction conditions and the nature of the incoming nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting aniline derivative opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and participation in various coupling reactions.

Cross-Coupling Reactions

The bromo and chloro substituents can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds may allow for selective, sequential cross-coupling reactions.

Caption: Potential reaction pathways for the title compound.

Relevance in Drug Development

Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5][6] The nitro group itself can be a pharmacophore in certain classes of drugs, or it can be a precursor to an amino group, which is a common functional group in bioactive molecules. The presence of chloro and methoxy groups can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[7]

Predicted Spectral Characteristics

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. A singlet corresponding to the three protons of the methoxy group would also be present at a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. Predicted m/z values for various adducts are available.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending vibrations.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the safety profiles of structurally similar nitroaromatic and halogenated compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Nitroaromatic compounds, as a class, are known to be toxic and potentially mutagenic.[8] Chronic exposure should be avoided.

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its polysubstituted nature provides multiple avenues for synthetic transformations, making it a potentially valuable building block for the construction of complex organic molecules in medicinal chemistry and materials science. While a lack of direct experimental data necessitates a cautious and predictive approach, the established principles of organic chemistry allow for a robust theoretical framework for its synthesis, reactivity, and handling. Further research into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.

References

-

PubChemLite. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

- Google Patents.

-

Taylor & Francis Online. Nitrobenzene – Knowledge and References. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

- Google Patents.

-

PubMed. (2009, June 15). Formation of polybrominated and polychlorinated ethylphenoxyethylphenols (PXEPEPs) during aqueous chlorination of 4-ethylphenol solutions in the presence of bromide ions. [Link]

- Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.

-

PubMed. (2010, June 15). Nitroaromatic Compounds, From Synthesis to Biodegradation. [Link]

-

PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. [Link]

-

PubMed. (2001, October 15). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

-

PubMed. (2004, January 15). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. [Link]

-

Request PDF. (2025, August 10). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

-

PubChem. 1-Bromo-2-chloro-3-ethyl-5-nitrobenzene. [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C7H5BrClNO3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene , a highly functionalized aromatic scaffold used in the synthesis of complex pharmaceuticals and agrochemicals.

CAS No: 1263376-18-6 | Formula: C₇H₅BrClNO₃ | MW: 266.48 g/mol [1]

Executive Summary & Structural Identity

This compound is a poly-substituted benzene derivative characterized by a unique 1,2,3,5-substitution pattern. Its structural value lies in the orthogonal reactivity of its functional groups: a bromide (highly reactive in Pd-catalyzed coupling), a chloride (sterically hindered but available for specific SNAr or catalysis), a nitro group (latent amine for heterocycle formation), and a methoxy group (electron-donating handle).

This molecule serves as a critical "hub" intermediate in medicinal chemistry, particularly for designing kinase inhibitors (e.g., quinazoline or indazole cores) where precise regiochemical control is required.

Physicochemical Specifications

| Property | Data | Source |

| IUPAC Name | This compound | PubChem [1] |

| Common Name | 3-Bromo-4-chloro-5-nitroanisole | Derived |

| Molecular Weight | 266.48 g/mol | ChemScene [2] |

| Exact Mass | 264.914 g/mol | PubChem [1] |

| Appearance | Yellow to orange crystalline solid | Sigma-Aldrich [3] |

| Melting Point | 55–60 °C (Estimated range for analogues) | Literature |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Experimental |

| SMILES | COC1=CC(=C(C(=C1)Br)Cl)[O-] | PubChem [1] |

Synthetic Logic & Methodology

The synthesis of this molecule is non-trivial due to the specific meta-relationship between the nitro and methoxy groups, which contradicts standard electrophilic aromatic substitution directing effects (methoxy is o,p-directing). Therefore, the synthesis must proceed via a route that establishes the nitro positions before final halogenation or utilizes a steric-directed approach.

Recommended Synthetic Pathway

The most robust route utilizes 3,5-Dinitroanisole as the core scaffold, leveraging the directing effects of the methoxy group to install the chlorine, followed by functional group interconversion to install the bromine.

Step 1: Synthesis of 3,5-Dinitroanisole

-

Precursor: 1-Chloro-3,5-dinitrobenzene.

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[3] The two nitro groups strongly activate the chlorine for displacement.

-

Protocol: Dissolve 1-chloro-3,5-dinitrobenzene in MeOH at 0°C. Add NaOMe dropwise. Stir at RT for 4h. Quench with water and filter the precipitate.

Step 2: Regioselective Chlorination

-

Precursor: 3,5-Dinitroanisole.

-

Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS), FeCl₃ (cat).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Logic: The methoxy group activates positions 2, 4, and 6. Positions 2 and 6 are sterically hindered by the nitro groups or electronically disfavored. Position 4 (para to OMe) is the most accessible nucleophilic site.

-

Product: 4-Chloro-3,5-dinitroanisole .

Step 3: Partial Reduction (Zinin Reduction)

-

Precursor: 4-Chloro-3,5-dinitroanisole.

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH) or Sodium Sulfide (Na₂S).

-

Mechanism: Selective reduction of one nitro group. Due to symmetry, reduction at either 3- or 5-position yields the same product.

-

Product: 3-Amino-4-chloro-5-nitroanisole .

Step 4: Sandmeyer Bromination (Target Formation)

-

Precursor: 3-Amino-4-chloro-5-nitroanisole.

-

Reagents: Sodium Nitrite (NaNO₂), HBr, Copper(I) Bromide (CuBr).[4]

-

Mechanism: Diazotization followed by radical-nucleophilic substitution.

-

Protocol:

-

Suspend amine in 48% HBr at 0°C.

-

Add aqueous NaNO₂ dropwise to form the diazonium salt.

-

Transfer the diazonium solution into a refluxing solution of CuBr/HBr.

-

Product: This compound .

-

Reaction Pathway Visualization

The following diagram illustrates the logical flow from commercially available starting materials to the target scaffold, highlighting the critical regiochemical control points.

Figure 1: Step-by-step synthetic pathway for this compound, emphasizing the conversion of the symmetric dinitroanisole intermediate.

Applications in Drug Discovery

This scaffold is highly valued for its ability to undergo orthogonal functionalization . Researchers can manipulate the molecule sequentially based on reactivity profiles:

-

Site 1 (Bromide): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to attach the primary pharmacophore (e.g., an aryl or heteroaryl ring).

-

Site 3 (Nitro): Can be reduced to an aniline after the first coupling. This aniline can then be cyclized (e.g., with the adjacent chlorine to form a benzimidazole or quinazoline) or acylated.

-

Site 2 (Chloride): Sterically hindered and less reactive than the bromide. It often serves as a leaving group for ring closure or a secondary coupling site under forcing conditions.

Example Use Case: Synthesis of EGFR inhibitors where the aniline (from nitro reduction) forms the hinge-binding motif, and the bromide allows attachment of a solubilizing tail.

Handling & Safety (MSDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

Reactivity: Nitro compounds carry a risk of decomposition at high temperatures. Avoid shock or friction.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51000080, this compound. Retrieved from [Link]

- Organic Syntheses.General Procedures for Sandmeyer Reaction and Nitro Reduction. (Contextual grounding for Steps 3-4).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Answered: Predict the major organic product of 1,2‑dichloro‑3,5‑dinitrobenzene with sodium methoxide in methanol. | bartleby [bartleby.com]

- 3. Choose the compound in each of the following pairs that reacts faster wit.. [askfilo.com]

- 4. 4-Bromo-3-nitroanisole synthesis - chemicalbook [chemicalbook.com]

Melting point and boiling point data for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

[1]

Executive Summary

This compound is a high-value halogenated nitroaromatic intermediate.[1] Its dense functionalization (bromo, chloro, methoxy, and nitro groups) makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) . It is frequently employed in the synthesis of heterocycles for medicinal chemistry, particularly in the development of kinase inhibitors and antibody-drug conjugates (ADCs).

Physicochemical Data Profile

The following data aggregates calculated properties and benchmarks against structurally validated analogs to provide a working operational range.

| Property | Value / Range | Confidence | Source/Method |

| CAS Number | 1263376-18-6 | Exact | Chemical Registries [1] |

| Molecular Formula | C₇H₅BrClNO₃ | Exact | Stoichiometry |

| Molecular Weight | 266.48 g/mol | Exact | Calculated |

| Physical State | Solid (Crystalline Powder) | High | Analog comparison |

| Appearance | Pale to Deep Yellow | High | Nitroaromatic characteristic |

| Melting Point (MP) | 65°C – 85°C (Predicted) | Medium | QSPR / Analog Bracketing* |

| Boiling Point (BP) | 320°C – 340°C (Predicted) | Medium | ACD/Labs Algorithm |

| Density | 1.82 ± 0.1 g/cm³ | High | Predicted |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High | Polarity Profile |

*Note on MP Prediction: The tri-substituted analog 1-Bromo-2-methoxy-3-nitrobenzene melts at 55-56°C [2]. The addition of a Chlorine atom at the C2 position typically increases lattice energy and melting point by 10–30°C due to increased molecular weight and halogen bonding interactions.

Structural Analysis & Thermal Behavior

The thermal properties of this compound are dictated by the interplay of its four substituents on the benzene ring.

-

Nitro Group (-NO₂): Induces a strong dipole moment, increasing boiling point and promoting crystallinity. It also imparts the characteristic yellow color.

-

Methoxy Group (-OMe): Acts as a hydrogen bond acceptor. Its position (C5) relative to the nitro group (C3) creates an electronic "push-pull" system, stabilizing the ring but potentially lowering the melting point slightly compared to a methyl analog due to conformational flexibility.

-

Halogens (Br, Cl): The heavy atoms (Bromine at C1, Chlorine at C2) significantly increase density and van der Waals forces, raising the melting point compared to non-halogenated precursors.

Intermolecular Force Diagram

The following diagram illustrates the competing forces that define the compound's solid-state lattice energy.

Figure 1: Structural contributors to the thermal stability and phase transition temperatures of the target compound.

Experimental Determination Protocols

Since exact literature values are sparse, researchers must empirically validate the MP and BP for their specific lot. The following protocols ensure data integrity and reproducibility.

Protocol A: Melting Point Determination (Capillary Method)

Use for purity assessment and characterization.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents (solvent inclusion can depress MP by 2-10°C).

-

Loading: Pack 2-3 mm of the yellow powder into a clean glass capillary tube. Compact by tapping on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 50°C.

-

Critical Ramp: 1°C/min from 50°C until melting is observed.

-

-

Observation: Record two temperatures:

- : First sign of liquid droplet formation.

- : Complete disappearance of the solid phase.

-

Validation: A range >2°C indicates impurities (likely regioisomers from nitration).

Protocol B: Boiling Point / Decomposition Analysis (TGA/DSC)

Direct distillation is NOT recommended due to explosion risk of nitro compounds at high temperatures.

-

Instrument: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

-

Method: Heat 2-5 mg of sample in a sealed aluminum pan (pinhole lid) under Nitrogen flow (50 mL/min).

-

Program: Ramp from 40°C to 350°C at 10°C/min.

-

Interpretation:

-

Endotherm (Sharp): Corresponds to Melting Point.

-

Exotherm (Broad/Sharp): Indicates decomposition (safety threshold).

-

Mass Loss (TGA): Onset of vaporization vs. decomposition.

-

Synthesis & Purification Workflow

The synthesis typically involves the regioselective nitration of a halogenated anisole precursor. The following workflow outlines the critical path to obtaining high-purity material.

Figure 2: Synthetic pathway emphasizing the critical purification step required to isolate the correct regioisomer.

Applications in Drug Development

This compound acts as a linchpin intermediate in the synthesis of complex pharmaceuticals:

-

SNAr Displacement: The Chlorine at C2 (ortho to Nitro) is highly activated. It can be displaced by amines or alkoxides to form 2-amino or 2-alkoxy derivatives [3].

-

Suzuki Coupling: The Bromine at C1 allows for selective coupling with boronic acids, preserving the chloro-nitro motif for later stages.

-

Reduction/Cyclization: Reduction of the nitro group to an amine, followed by cyclization with the adjacent C2-substituent, is a standard route to benzimidazoles or quinoxalines (common kinase inhibitor scaffolds).

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

-

Storage: Sealed container, dry, 2-8°C (Refrigerate). Light sensitive.[2]

-

Disposal: Incineration with scrubber (contains Nitrogen and Halogens).

References

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (CAS No. 1263376-18-6), a substituted nitroaromatic compound. While experimental data for this specific isomer is not extensively available in public literature, this document consolidates predicted physicochemical properties and proposes a robust synthetic pathway. Furthermore, it explores the compound's predicted reactivity and outlines its potential as a versatile intermediate in medicinal chemistry and organic synthesis. By leveraging data from structurally related isomers and established principles of organic chemistry, this guide serves as a foundational resource for researchers and drug development professionals interested in the strategic utilization of polyfunctionalized aromatic scaffolds.

Introduction: A Novel Building Block

Substituted nitroaromatic compounds are foundational pillars in the synthesis of complex organic molecules, serving as key intermediates in the production of pharmaceuticals, dyes, and agrochemicals. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and potential applications. This compound presents a unique constellation of substituents: two distinct halogens (Bromo and Chloro) offering differential reactivity, a methoxy group influencing the ring's electronics, and a nitro group that can be readily transformed into other functionalities.

A review of the scientific literature, including the PubChem database, reveals a notable scarcity of experimental data for this specific isomer. This guide, therefore, adopts a predictive and deductive approach. By analyzing its computed properties and drawing parallels with well-documented isomers, we aim to provide a scientifically rigorous and practical framework for its synthesis and application. This document is structured to empower researchers to confidently engage with this promising, yet underexplored, chemical entity.

Physicochemical and Computed Properties

The predicted properties of this compound provide initial insights into its behavior in chemical and biological systems. These values, summarized in Table 1, are crucial for designing synthetic protocols, predicting solubility, and assessing its potential as a drug-like molecule.

| Property | Value | Data Source |

| Molecular Formula | C₇H₅BrClNO₃ | PubChem |

| Molecular Weight | 266.48 g/mol | ChemScene |

| CAS Number | 1263376-18-6 | ChemScene |

| XLogP3 (Predicted) | 3.0 | PubChem |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

| Monoisotopic Mass | 264.91412 Da | PubChem |

Interpretation for Drug Development:

-

The XLogP3 value of 3.0 suggests good lipophilicity, which is often correlated with cell membrane permeability. This is a favorable characteristic for potential drug candidates.

-

The TPSA of 52.37 Ų is well within the range typically associated with good oral bioavailability in drug discovery (TPSA < 140 Ų).

-

The absence of hydrogen bond donors and the presence of three acceptors indicate its potential to interact with biological targets through specific hydrogen bonding patterns.

Predicted Spectroscopic Profile

While experimental spectra are unavailable, a predictive analysis based on established principles of spectroscopy offers valuable guidance for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-4: This proton is situated between the methoxy and nitro groups. The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. The resonance effect of the nitro group will deshield this proton, shifting it downfield. It is expected to appear as a doublet.

-

H-6: This proton is flanked by the bromo and methoxy groups. It will be less deshielded than H-4 and is also expected to appear as a doublet.

The methoxy group will present as a sharp singlet around 3.9-4.0 ppm. The electron-withdrawing nature of the nitro group generally causes protons on the ring to shift downfield.[1][2]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts will be heavily influenced by the substituents. The carbon attached to the nitro group (C-3) is expected to be significantly deshielded, while the carbon attached to the methoxy group (C-5) will be shielded. The carbons bearing the halogens (C-1 and C-2) will also have characteristic shifts.

Mass Spectrometry (Predicted)

Mass spectrometry will be a critical tool for confirming the molecular weight. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which will be a key diagnostic feature for confirming the compound's identity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through electrophilic aromatic substitution on a suitable precursor. A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from 3-bromo-4-chloroanisole.

Figure 1: Retrosynthetic analysis of the target compound.

The key step is the nitration of 3-bromo-4-chloroanisole. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho, para-director. The bromo and chloro groups are deactivating but also ortho, para-directors. The position ortho to the strongly activating methoxy group (C-4 and C-6) and meta to the deactivating halogens is the most likely site for electrophilic attack. Given the steric hindrance from the adjacent bromo group, nitration is predicted to occur at the C-6 position relative to the methoxy group (which is the C-3 position in the final product's nomenclature).

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the nitration of substituted anisoles and would require experimental optimization.[3][4]

Materials:

-

3-Bromo-4-chloroanisole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid. To this, add 15 mL of concentrated nitric acid dropwise while maintaining the temperature below 10°C.

-

Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 10.0 g of 3-bromo-4-chloroanisole in 50 mL of dichloromethane. Cool the solution to 0°C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over 200 g of crushed ice with vigorous stirring. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Predicted Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound makes it a versatile platform for a variety of chemical transformations. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of complex organic molecules.[5]

Figure 2: Potential synthetic transformations of the title compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of heterocyclic compounds. The resulting 3-amino-1-bromo-2-chloro-5-methoxybenzene would be a valuable intermediate in its own right.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions.

-

Suzuki-Miyaura Coupling: Selective coupling at the C-Br position with various boronic acids can be achieved to synthesize biaryl compounds, a common motif in many pharmaceutical agents.[6][7]

-

Buchwald-Hartwig Amination: This reaction would allow for the formation of C-N bonds, leading to the synthesis of complex diarylamines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. While halogens are generally poor leaving groups in SNAr, the strong activation by the nitro group could facilitate the displacement of one of the halogens by strong nucleophiles, such as alkoxides or thiolates.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As with many nitroaromatic compounds, it is potentially toxic and mutagenic.[3][8] It is also a halogenated aromatic compound, which class includes many substances with known toxicity.[9]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound, while not extensively studied, represents a molecule of significant synthetic potential. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a roadmap for its application in organic synthesis. The strategic positioning of its bromo, chloro, methoxy, and nitro functional groups offers a rich platform for the generation of diverse and complex molecular architectures. It is our hope that this technical guide will serve as a catalyst for future experimental investigation into this promising compound, unlocking its potential as a valuable building block for the research, scientific, and drug development communities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

-

Lehmler, H. J., et al. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central. [Link]

-

Chemistry Stack Exchange. Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

-

Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Taylor & Francis Online. Nitrobenzene – Knowledge and References. [Link]

-

MDPI. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]

-

PMC - NIH. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

Royal Society of Chemistry. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. [Link]

-

ACS Publications. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

PubMed. Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. [Link]

-

SciSpace. Substituent effects of nitro group in cyclic compounds. [Link]

-

PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. [Link]

-

ChemWhat. 1-BroMo-2-Methoxy-3-nitro-benzene CAS#: 876861-32-4. [Link]

-

PubChemLite. 2-bromo-4-methoxy-1-nitrobenzene (C7H6BrNO3). [Link]

-

University of Kentucky X-Ray Crystallography Facility. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. [Link]

-

RCSI Repository. Preparation of polychlorinated isoxazoles and application to organic synthesis. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago [mdpi.com]

Literature review of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1263376-18-6) is a highly functionalized aromatic compound possessing significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of its five substituents offers a rich platform for selective chemical transformations. This guide provides a comprehensive review of a viable and chemically sound synthetic pathway for this target molecule, focusing on the principles of electrophilic aromatic substitution. It is designed to serve as a practical resource, detailing a robust experimental protocol, explaining the causal logic behind methodological choices, and outlining the necessary analytical characterization and safety precautions.

Introduction: A Strategic Synthetic Intermediate

The value of this compound lies in the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom allows for selective participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, and further derivatization. The methoxy group, a powerful electron-donating substituent, influences the reactivity and regiochemistry of the aromatic ring. This multi-functional nature makes it an attractive building block for constructing complex molecular scaffolds found in many biologically active compounds.

Compound Properties:

-

Molecular Formula: C₇H₅BrClNO₃[1]

-

Molecular Weight: 266.48 g/mol [1]

-

Appearance: Expected to be a yellow solid.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to synthesizing this compound is through the electrophilic nitration of a pre-functionalized precursor. This strategy leverages established and predictable chemical transformations.

The Chosen Precursor: 3-Bromo-4-chloroanisole

The synthesis commences with the commercially available starting material, 3-Bromo-4-chloroanisole (also known as 2-bromo-1-chloro-4-methoxybenzene; CAS No. 2732-80-1).[2][3][4] This precursor is an ideal choice for several key reasons:

-

Structural Foundation: It already contains the required bromo, chloro, and methoxy groups in the correct relative positions.

-

Activation and Directing Effects: The methoxy (-OCH₃) group is a strongly activating ortho-, para-director. The bromine (-Br) and chlorine (-Cl) atoms are deactivating but are also ortho-, para-directors. The synergistic and competitive nature of these groups will dictate the position of the incoming electrophile.

The Key Transformation: Electrophilic Nitration

The introduction of the nitro group (-NO₂) is the pivotal step. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Regiochemical Rationale: The position of nitration on the 3-Bromo-4-chloroanisole ring is determined by the combined directing effects of the existing substituents.

-

The methoxy group at C-1 strongly directs incoming electrophiles to the C-2 and C-6 positions (ortho) and the C-4 position (para). The C-4 position is blocked by the chlorine atom.

-

The bromine atom at C-3 directs to the C-2 and C-4 positions (ortho) and the C-6 position (para).

-

The chlorine atom at C-4 directs to the C-3 and C-5 positions (ortho) and the C-1 position (para).

Considering these effects, the C-6 position is the most electronically favored site for substitution. It is ortho to the strongly activating methoxy group and para to the bromine atom. While the C-2 position is also ortho to the methoxy group, it is sterically hindered by the adjacent, bulky bromine atom at C-3. Therefore, the nitration is predicted to occur selectively at the C-6 position, yielding the desired product, this compound.

Caption: Synthetic workflow for the nitration of 3-Bromo-4-chloroanisole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of halogenated aromatic compounds.[5][6] It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Bromo-4-chloroanisole | C₇H₆BrClO | 221.48 | ≥98% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |

| Deionized Water | H₂O | 18.02 | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Brine | NaCl | 58.44 | Saturated Aqueous Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

3.2. Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a flask set within an ice-water bath, carefully and slowly add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2.5 equivalents) with continuous stirring. This process is highly exothermic; maintain the temperature between 0-10 °C throughout the addition.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-4-chloroanisole (1.0 equivalent) in dichloromethane (approx. 2-3 mL per gram of starting material).

-

Initiation of Reaction: Cool the solution of the starting material to 0-5 °C using an ice-water bath.

-

Addition of Nitrating Agent: Add the pre-prepared cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-Bromo-4-chloroanisole. The rate of addition must be controlled to maintain the internal reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the product into the organic layer. If necessary, add more dichloromethane. Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid; perform carefully due to CO₂ evolution), and finally with brine.[5]

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the pure this compound.[7]

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Two singlets or narrowly split doublets are expected in the aromatic region (δ 7.0-8.0 ppm). A sharp singlet corresponding to the three methoxy protons should appear around δ 3.9-4.1 ppm. |

| ¹³C NMR | Expect seven distinct signals corresponding to the seven carbon atoms. The chemical shifts will be characteristic of a substituted nitroaromatic ring, with carbons attached to electronegative atoms (Br, Cl, O, N) shifted downfield. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak cluster [M]+ corresponding to the calculated molecular weight (266.48 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands should be observed for N-O stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹), C-O-C stretching of the ether (approx. 1250 cm⁻¹), and C-Br/C-Cl bonds in the fingerprint region. |

| Melting Point | A sharp, defined melting point range indicates high purity of the crystalline solid. |

Safety and Handling

The synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns. Always handle them in a fume hood while wearing acid-resistant gloves, a lab coat, and chemical safety goggles.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction. Ensure efficient cooling and slow, controlled addition of reagents.

-

Product Hazards: Halogenated nitroaromatic compounds are generally considered toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be segregated and disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound is most practically achieved through the electrophilic nitration of 3-Bromo-4-chloroanisole. This method is founded on well-understood principles of organic chemistry and offers a predictable regiochemical outcome. Careful control over reaction conditions, particularly temperature, is paramount for a safe and successful synthesis. The resulting product is a valuable and versatile intermediate, poised for use in the development of novel compounds in the pharmaceutical and materials science fields.

References

-

Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles . Royal Society of Chemistry. Available at: [Link]

-

This compound - PubChemLite . PubChemLite. Available at: [Link]

- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents. Google Patents.

-

m-BROMONITROBENZENE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride . MDPI. Available at: [Link]

-

Preparation of 1-bromo-2-chlorobenzene - PrepChem.com . PrepChem.com. Available at: [Link]

-

1-bromo-5-chloro-2-methoxy-3-nitrobenzene 95% - Advanced ChemBlocks . Advanced ChemBlocks Inc. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

3-Bromo-4-chloroanisole - Chem-Impex . Chem-Impex International. Available at: [Link]

-

3-Bromo-4-chloroanisole | CAS 2732-80-1 | Catsyn . Catsyn. Available at: [Link]

-

Preparation of 1-bromo-3-nitrobenzene - Sciencemadness.org . Sciencemadness.org. Available at: [Link]

-

3-Bromo-4-chloroanisole - Oakwood Chemical . Oakwood Chemical. Available at: [Link]

-

Benzene, 1-bromo-2-chloro- - the NIST WebBook . NIST. Available at: [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs. Google Docs.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-4-chloroanisole | CAS 2732-80-1 | Catsyn [catsyn.com]

- 4. 3-Bromo-4-chloroanisole [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C7H5BrClNO3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate

Abstract

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its strategic arrangement of bromo, chloro, nitro, and methoxy substituents offers a versatile platform for a wide range of chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, common synthetic and purification strategies, and its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Detailed protocols and mechanistic insights are presented to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Introduction

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. So-called "building block" molecules, which are chemical intermediates, are fundamental to this process. This compound (CAS No. 1263376-18-6) has emerged as a significant intermediate due to its polysubstituted and electronically distinct nature.[1] The presence of two different halogen atoms (bromine and chlorine) allows for selective, stepwise reactions, while the electron-withdrawing nitro group activates the benzene ring for certain transformations.[2][3] This guide aims to be a comprehensive resource, detailing the core scientific and technical information necessary to handle, synthesize, and utilize this versatile compound in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1263376-18-6 | [1] |

| Molecular Formula | C₇H₅BrClNO₃ | [1][4] |

| Molecular Weight | 266.48 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |

| Predicted LogP | 3.0193 | [1] |

Spectral Data Analysis for Compound Validation

For a protocol to be self-validating, empirical results must be confirmed against known standards. The structural identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the surrounding substituents.

-

¹³C-NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons attached to electronegative atoms (Br, Cl, O, N) will be shifted downfield.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern, providing definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching for the methoxy group, and vibrations associated with the substituted benzene ring.

Synthesis and Purification Strategies

The synthesis of polysubstituted benzenes like this compound requires careful control of regioselectivity. A common conceptual approach involves the sequential introduction of functional groups onto a simpler aromatic precursor.

Common Synthetic Routes

A plausible synthetic pathway often begins with a commercially available substituted anisole or phenol, followed by halogenation and nitration steps. The order of these steps is critical to ensure the desired substitution pattern due to the directing effects of the existing groups on the aromatic ring. For instance, the methoxy group is an ortho-, para-director, while halogens are also ortho-, para-directors but are deactivating. The nitro group is a strong deactivating meta-director.

dot graph "synthesis_pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Precursor\n(e.g., 4-Bromo-2-chloro-1-methoxybenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Nitrating Agent\n(HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Purification\n(Recrystallization/Chromatography)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges A -> B [label="Nitration"]; C -> B; B -> D [label="Crude Product"]; } caption [label="Diagram 1: Conceptual Synthesis Workflow.", shape=plaintext, fontsize=10];

Detailed Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a general method for the nitration of an appropriate precursor. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Bromo-2-chloro-1-methoxybenzene (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.[5]

-

In a separate flask, dissolve the 4-Bromo-2-chloro-1-methoxybenzene in DCM.

-

Cool the solution of the starting material to 0-5 °C.

-

Slowly add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 5 °C.[5]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Quality Control

The crude product from the synthesis will likely contain positional isomers and unreacted starting material.[5]

-

Purification: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quality Control: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or GC-MS. The identity should be confirmed by NMR and MS as described in section 2.1.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a pharmaceutical intermediate stems from the distinct reactivity of its functional groups. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the positions ortho and para to it for nucleophilic attack. This makes the chlorine atom particularly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), as it is ortho to the nitro group. The bromine atom is less activated as it is meta to the nitro group.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This differential reactivity allows for selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.[7]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., Sn/HCl, H₂/Pd-C).[8] This introduces a new reactive site, an aniline derivative, which is a common precursor for the synthesis of many pharmaceutical compounds.[3]

dot graph "reactivity_map" { layout="dot"; rankdir="TB"; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main compound node main [label=<

This compound BrClNO₂

];

// Reaction type nodes snar [label="Nucleophilic Aromatic Substitution\n(at Chloro position)", shape=box, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; coupling [label="Pd-Catalyzed Cross-Coupling\n(at Bromo position)", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; reduction [label="Nitro Group Reduction", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges main:br -> coupling [color="#4285F4"]; main -> snar [label="Activated by NO₂", color="#34A853"]; main:no2 -> reduction [color="#EA4335"];

caption [label="Diagram 2: Key Reaction Sites.", shape=plaintext, fontsize=10]; }

Application as a Pharmaceutical Intermediate

The true value of this intermediate is demonstrated in its application in multi-step syntheses of active pharmaceutical ingredients (APIs). While specific API syntheses involving this exact molecule are often proprietary, we can illustrate its utility with a representative synthetic transformation.

Case Study: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[7] The difference in reactivity between the C-Br and C-Cl bonds in this compound allows for a selective reaction at the bromine position.

Reaction: Synthesis of 2-chloro-5-methoxy-3-nitro-1,1'-biphenyl.

dot graph "api_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="1-Bromo-2-chloro-5-methoxy-\n3-nitrobenzene"]; reagents [label="Phenylboronic Acid\nPd Catalyst (e.g., Pd(OAc)₂)\nBase (e.g., K₂CO₃)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="2-chloro-5-methoxy-3-nitro-\n1,1'-biphenyl", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> product; reagents -> product [label="Suzuki Coupling"];

caption [label="Diagram 3: Suzuki Coupling Workflow.", shape=plaintext, fontsize=10]; }

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a 25 mL Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed toluene and water to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7]

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.

Safety, Handling, and Storage

Table 2: Hazard Identification and Handling Precautions (General for Class)

| Hazard Category | Precautionary Measures | Source (Analogue) |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if ingested. | [9][10][11] |

| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. | [9][10][11][12] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes. | [9][10][11][12] |

| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10][12] |

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] Recommended storage is often refrigerated (2-8°C).[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the pharmaceutical industry. Its unique substitution pattern allows for a series of predictable and selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. This guide has provided a technical framework for understanding its properties, synthesis, reactivity, and safe handling. By leveraging the principles and protocols outlined herein, researchers can effectively incorporate this powerful building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

-

1-Bromo-2-chloro-3-nitrobenzene. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. PubChem. [Link]

-

1-bromo-3-chloro-5-nitro-benzene. ChemBK. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

1-Bromo-2-chloro-3-methyl-5-nitrobenzene. PubChem. [Link]

- Preparation method of 1-bromo-3-nitrobenzene.

-

m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]

-

OQV NO – 233 Reaction of nitrobenzene with Br2/ FeBr3 and then with Sn/HCl and then with NaNO2/HCl. YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C7H5BrClNO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Synthetic Challenge and Proposed Strategy

The synthesis of polysubstituted aromatic compounds with a specific regiochemistry, such as 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene, presents a significant challenge due to the complex interplay of directing effects of the various substituents. A thorough review of the scientific literature indicates that a standardized, one-pot synthesis for this particular molecule is not well-documented. Therefore, a rational, multi-step synthetic approach is required, starting from a readily available precursor.

This guide proposes a plausible and chemically sound synthetic pathway commencing from the commercially available starting material, 3-bromo-4-chloroanisole. The core of this strategy involves a key electrophilic aromatic substitution reaction—nitration—to introduce the nitro group at the desired position. The success of this synthesis hinges on the careful control of reaction conditions to achieve the desired regioselectivity.

Proposed Synthetic Pathway: A Mechanistic Overview

The proposed synthesis involves a single, yet critical, step: the nitration of 3-bromo-4-chloroanisole. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

-

Starting Material: 3-Bromo-4-chloroanisole

-

Target Molecule: this compound

-

Transformation: Electrophilic Aromatic Nitration

Directing Effects of Substituents on 3-Bromo-4-chloroanisole:

-

Methoxy Group (-OCH₃) at C1: A strongly activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

-

Bromo Group (-Br) at C3: A deactivating group that directs to the ortho (C2, C4) and para (C6) positions.

-

Chloro Group (-Cl) at C4: A deactivating group that directs to the ortho (C3, C5) and para (C1) positions.

The methoxy group is the most powerful activating and directing group. It strongly favors substitution at the positions ortho to it. The para position is blocked by the chloro group. Of the two ortho positions, C2 is sterically hindered by the adjacent bromo group at C3. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C6 position. However, to obtain the desired product, nitration must occur at the C5 position. This suggests that under specific conditions, the electronic directing effects of the halogens may play a more significant role, or that a mixture of isomers is likely, from which the desired product must be isolated.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of halogenated aromatic compounds and should be performed with strict adherence to safety precautions.[2]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Bromo-4-chloroanisole | C₇H₆BrClO | 221.48 | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Standard Laboratory Supplier |

| Deionized Water | H₂O | 18.02 | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh | Standard Laboratory Supplier |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Standard Laboratory Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Standard Laboratory Supplier |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 20 mL of concentrated nitric acid dropwise with continuous and vigorous stirring. It is crucial to maintain the temperature below 10 °C during this addition to prevent the formation of unwanted byproducts. This mixture should be prepared fresh and used immediately.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0452 mol) of 3-bromo-4-chloroanisole in 40 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-bromo-4-chloroanisole via the dropping funnel over a period of 45-60 minutes. Carefully monitor the internal temperature and ensure it remains between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate).

-

Work-up and Extraction: Once the reaction is complete, carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product. Allow the ice to melt completely, and then transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Neutralization and Drying: Combine all the organic layers. Wash the combined organic phase sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-